
N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tolyl group, which is a functional group related to toluene . They are considered nonpolar and hydrophobic groups .
Synthesis Analysis
The synthesis of compounds containing tolyl groups is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis
Tolyl groups have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers 1,2 (ortho), 1,3 (meta), and 1,4 (para) .Chemical Reactions Analysis
Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .Wissenschaftliche Forschungsanwendungen
Interaction Studies and Properties
Research focuses on the interactions of similar compounds with aqueous solutions of quinoxaline derivatives, examining the effects of temperature and concentration. Volumetric and acoustic properties are studied, with derived properties like apparent molar volume and apparent molar adiabatic compressibility calculated to understand the solute-solute, solute-solvent, and solvent-solvent interactions (Raphael, Bahadur & Ebenso, 2015).
Structural Analysis
Studies delve into the crystal structures of similar molecules, investigating intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. The nature of hydrogen bonds and their impact on the molecular assembly is a key area of focus (Dey et al., 2015).
Synthesis and Chemical Reactivity
There is significant research into the synthesis of related compounds and their reactivity. Studies describe efficient strategies for synthesizing derivatives with potential biological relevance, focusing on the role of specific substituents and reaction conditions (Abdellatif, Moawad & Knaus, 2014). Similarly, the synthesis and transformations of compounds, highlighting the potential for forming novel structures under specific conditions, are explored (Vasin et al., 2015).
Biological Activities
Studies investigate the biological activities of related compounds, including their potential as inhibitors in biological processes. The focus is on understanding the molecular structure-activity relationships and the influence of various substituents on biological responses (Wang et al., 2015).
Corrosion Inhibition
Research also examines the corrosion inhibition properties of similar compounds on materials like mild steel in specific environments. The adsorption characteristics, inhibition mechanisms, and the protective efficacy of these compounds are key areas of focus, contributing to the understanding of material preservation in challenging conditions (Olasunkanmi et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-4-6-15(7-5-13)18-12-17(19-21(18)27(3,24)25)14-8-10-16(11-9-14)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZJWPYILZHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

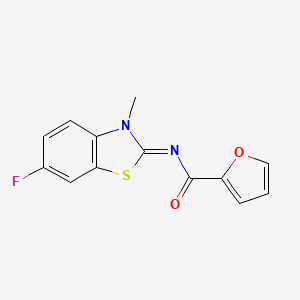
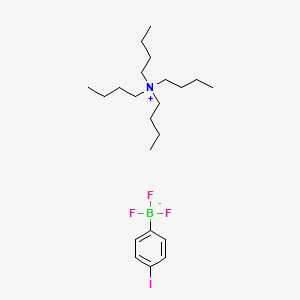
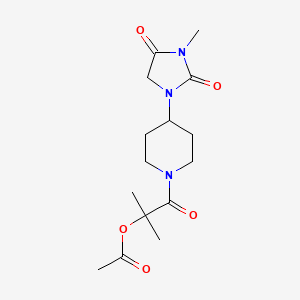
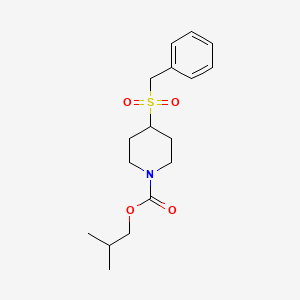
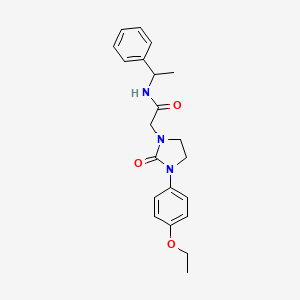


![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2560432.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2560434.png)
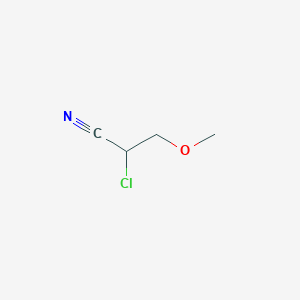
![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B2560437.png)
![2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2560438.png)
![2-(ethylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560441.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2560442.png)